![molecular formula C32H39NO4 B607646 GKK1032B CAS No. 358375-11-8](/img/structure/B607646.png)
GKK1032B
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Overview
Description
GKK1032B is an alkaloid compound that can be found in endophytic fungus Penicillium sp . It has been shown to induce the apoptosis of human osteosarcoma MG63 cells through caspase pathway activation .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C32H39NO4 . The exact mass is 501.29 and the molecular weight is 501.66 . The SMILES representation is also provided .Physical And Chemical Properties Analysis
This compound has a molecular weight of 501.66 and a formula of C32H39NO4 . It is soluble in dichloromethane, DMSO, and ethanol .Scientific Research Applications
Cytotoxic Effect on Osteosarcoma Cells : GKK1032B, a peptide-polyketide hybrid, was found to exhibit significant cytotoxicity against the human osteosarcoma cell line MG63. It induced apoptosis in these cells through the caspase pathway, with an IC50 value of 3.49 μmol·L–1 (Liu Na et al., 2021).
Activity Against Methicillin-Resistant Staphylococcus aureus : A related compound, GKK1032C, displayed potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating the potential of GKK1032 derivatives in combating bacterial infections (Xin Qi et al., 2019).
Mechanism of Action
Target of Action
GKK1032B is an alkaloid compound found in the endophytic fungus Penicillium citrinum . The primary target of this compound is the human osteosarcoma cell line MG63 . Osteosarcoma is a type of bone cancer that originates in the cells that form bones. MG63 is a commonly used cell line in osteosarcoma research.
Mode of Action
This compound interacts with its target, the MG63 cells, by inducing apoptosis . Apoptosis is a form of programmed cell death that occurs in multicellular organisms. It is a mechanism that allows the body to get rid of damaged or unwanted cells. The induction of apoptosis in cancer cells is a common strategy in cancer treatment.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the caspase pathway . Caspases are a family of protease enzymes that play essential roles in apoptosis. Activation of the caspase pathway leads to a series of events that result in cell death. This pathway is a crucial part of the body’s natural defense against cancer.
Pharmacokinetics
Its significant cytotoxicity against the mg63 cell line suggests that it may have good bioavailability .
Result of Action
The result of this compound’s action is the induction of apoptosis in MG63 cells, leading to cell death . This results in a decrease in the number of cancerous cells, thereby potentially reducing the size of the tumor.
properties
IUPAC Name |
(3S,4R,5S,7R,9S,10S,13S,14R,16R,20S,27S)-13-ethenyl-5,7,9,11,13-pentamethyl-2-oxa-18-azahexacyclo[20.2.2.13,10.04,9.016,20.014,27]heptacosa-1(25),11,22(26),23-tetraene-15,17,19-trione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO4/c1-7-31(5)15-18(4)24-23-26(31)27(34)22-21(29(35)33-30(22)36)13-19-8-10-20(11-9-19)37-28(23)25-17(3)12-16(2)14-32(24,25)6/h7-11,15-17,21-26,28H,1,12-14H2,2-6H3,(H,33,35,36)/t16-,17+,21+,22-,23+,24-,25+,26+,28+,31+,32+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPPHVJLWSRLAC-ZABYPXOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C3C4C(C2(C1)C)C(=CC(C4C(=O)C5C(CC6=CC=C(O3)C=C6)C(=O)NC5=O)(C)C=C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@H]2[C@@H]3[C@H]4[C@H]([C@@]2(C1)C)C(=C[C@]([C@@H]4C(=O)[C@H]5[C@H](CC6=CC=C(O3)C=C6)C(=O)NC5=O)(C)C=C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q & A
Q1: Are there any studies investigating the mechanism of action of GKK1032B's antitumor activity?
A3: While its precise mechanism of action remains to be fully elucidated, one study has shown that this compound from endophytic Penicillium citrinum can induce apoptosis in human osteosarcoma MG63 cells. [] This suggests that the compound's antitumor activity may be linked to the activation of apoptotic pathways in cancer cells.
Q2: Are there any known structural analogs of this compound and have their biological activities been investigated?
A4: Yes, a new alkaloid compound, GKK1032C, has been isolated from the endophytic fungus Penicillium sp. CPCC 400817. [] This compound has shown activity against methicillin-resistant Staphylococcus aureus (MRSA). [] This finding suggests that structural modifications to the this compound scaffold can potentially lead to compounds with different or enhanced biological activities.
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